molecular formula C12H16ClNOS B5790594 2-[(4-chlorophenyl)thio]-N-isobutylacetamide

2-[(4-chlorophenyl)thio]-N-isobutylacetamide

Cat. No. B5790594
M. Wt: 257.78 g/mol
InChI Key: ARHUZNNDUYQQEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorophenyl)thio]-N-isobutylacetamide is a chemical compound that belongs to the family of acetamides. It is commonly known as 'CPIB' and has been extensively studied for its various scientific research applications. CPIB is a potent inhibitor of TRPA1, a member of the transient receptor potential (TRP) ion channel family, which plays a crucial role in various physiological processes.

Mechanism of Action

CPIB works by binding to the cysteine residues of 2-[(4-chlorophenyl)thio]-N-isobutylacetamideA1, which prevents the channel from opening in response to various stimuli. This inhibition of 2-[(4-chlorophenyl)thio]-N-isobutylacetamideA1 results in a reduction in pain sensation, inflammation, and airway irritation.
Biochemical and Physiological Effects:
CPIB has been shown to have various biochemical and physiological effects. It has been shown to reduce pain sensation in animal models of inflammatory pain, neuropathic pain, and cancer pain. CPIB has also been shown to reduce inflammation in animal models of asthma and chronic obstructive pulmonary disease (COPD). Additionally, CPIB has been shown to have cardiovascular effects, where it reduces blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

One of the major advantages of CPIB is its potency as a 2-[(4-chlorophenyl)thio]-N-isobutylacetamideA1 inhibitor. It has been shown to be more potent than other 2-[(4-chlorophenyl)thio]-N-isobutylacetamideA1 inhibitors, making it a valuable tool in scientific research. However, one limitation of CPIB is its solubility in aqueous solutions. This can make it difficult to use in certain experiments, and alternative methods may need to be employed to overcome this limitation.

Future Directions

There are several future directions for the use of CPIB in scientific research. One potential application is in the development of new therapies for pain and inflammation. CPIB's potent inhibition of 2-[(4-chlorophenyl)thio]-N-isobutylacetamideA1 makes it a promising candidate for the development of new drugs that target this ion channel. Additionally, CPIB could be used to study the role of 2-[(4-chlorophenyl)thio]-N-isobutylacetamideA1 in other physiological processes, such as taste sensation and hearing. Finally, CPIB could be used in combination with other drugs to enhance their therapeutic effects.

Synthesis Methods

CPIB can be synthesized by the reaction of 4-chlorobenzenethiol with isobutyl acetate in the presence of a base. The resulting product is purified using column chromatography to obtain pure CPIB.

Scientific Research Applications

CPIB has been widely used in scientific research to investigate the role of 2-[(4-chlorophenyl)thio]-N-isobutylacetamideA1 in various physiological processes. It has been shown to be a potent inhibitor of 2-[(4-chlorophenyl)thio]-N-isobutylacetamideA1, which is involved in pain sensation, inflammation, and airway irritation. CPIB has also been used to study the effects of 2-[(4-chlorophenyl)thio]-N-isobutylacetamideA1 inhibition on the cardiovascular system, where it has been shown to reduce blood pressure and heart rate.

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(2-methylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNOS/c1-9(2)7-14-12(15)8-16-11-5-3-10(13)4-6-11/h3-6,9H,7-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHUZNNDUYQQEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CSC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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